molecular formula C6H8BrN3S B3040286 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine CAS No. 1823402-38-5

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine

Cat. No.: B3040286
CAS No.: 1823402-38-5
M. Wt: 234.12 g/mol
InChI Key: AAVSPHABPHTEJY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an aminomethyl group at position 4, a bromine atom at position 5, and a methylthio group at position 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions For example, the synthesis can start with the reaction of a suitable aminopyrimidine derivative with bromine to introduce the bromine atom at position 5Finally, the aminomethyl group is introduced at position 4 through a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Properties

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVSPHABPHTEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Reactant of Route 3
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Reactant of Route 4
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Reactant of Route 5
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine
Reactant of Route 6
4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine

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